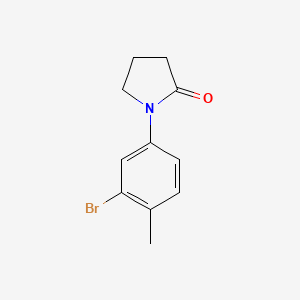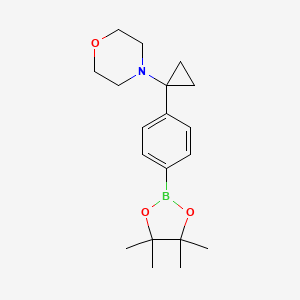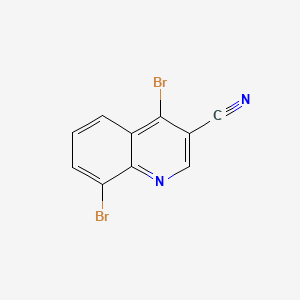
4,8-Dibromoquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N2 and a molecular weight of 311.96 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-cyanoquinoline using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would result in a biaryl compound .
Applications De Recherche Scientifique
4,8-Dibromoquinoline-3-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,8-Dibromoquinoline-3-carbonitrile is not fully understood. as a quinoline derivative, it is believed to interact with various molecular targets, including enzymes and receptors. In antimicrobial research, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, these compounds may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromoquinoline-3-carbonitrile
- 8-Bromoquinoline-3-carbonitrile
- 4,8-Dichloroquinoline-3-carbonitrile
Uniqueness
4,8-Dibromoquinoline-3-carbonitrile is unique due to the presence of two bromine atoms at the 4 and 8 positions of the quinoline ring. This structural feature can significantly influence its reactivity and biological activity compared to other quinoline derivatives. The dibromo substitution pattern may enhance its ability to participate in coupling reactions and increase its potency in biological assays .
Propriétés
IUPAC Name |
4,8-dibromoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRWBMKBDZJHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677851 |
Source


|
| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-88-3 |
Source


|
| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)
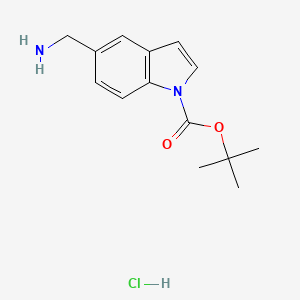
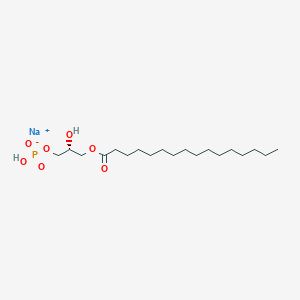

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)
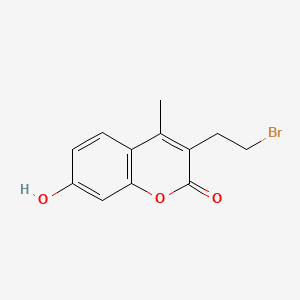


![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)
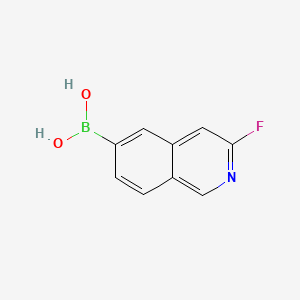
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
